1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and is known to exhibit remarkable pharmacological properties.
Scientific Research Applications
Structural Characterization and Molecular Interactions
The structural properties and molecular interactions of compounds structurally related to 1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one have been extensively studied. For instance, analysis of similar molecular structures has highlighted the importance of dihedral angles between benzene and pyridine rings, and the role of hydrogen bonds in forming crystal structures. These interactions are crucial for understanding the compound's behavior in various environments (Hong-qiang Liu et al., 2012).
Synthesis and Properties of Novel Compounds
Research into the synthesis and properties of novel compounds, including those with benzimidazole ligands, has been conducted to explore potential applications, especially in the field of anticancer compounds. These studies involve detailed analysis of molecular structures, vibrational frequencies, and theoretical calculations to understand the properties of these compounds (N. T. A. Ghani & A. Mansour, 2011).
Development of Anti-Cancer Compounds
Another significant area of research focuses on the development of compounds with potential anti-cancer properties. This involves the synthesis of various complexes, such as palladium(II) and platinum(II) complexes containing benzimidazole ligands, and their evaluation against different cancer cell lines. The goal is to develop more effective and selective anticancer drugs (N. T. A. Ghani & A. Mansour, 2011).
Molecular Synthesis Techniques
The exploration of molecular synthesis techniques, particularly those leading to the creation of pyrrolidin-2-one derivatives, is vital for advancing scientific understanding and applications. Studies detail the reaction processes and conditions necessary to synthesize compounds with specific properties, providing a foundation for future research in various fields of chemistry and pharmacology (N. Abe et al., 1990).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)16-14-21(26)25(15-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFIOVXGYAWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
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